molecular formula C14H15F3N4 B5650092 N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B5650092
M. Wt: 296.29 g/mol
InChI Key: QYGKYMHNJRSRSO-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with significant potential in various scientific applications, including organic synthesis and material science. Due to its complex structure, it presents interesting characteristics for analysis in these fields.

Synthesis Analysis

The synthesis of related pyrimidin-amine derivatives involves multiple steps, including Michael addition and stereoselective alkylation processes. These methods ensure the efficient preparation of the target compound with desired stereochemistry (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Another approach for synthesizing pyrimidin-2-amine derivatives involves the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine, showcasing the versatility in synthetic routes (Kim, 1985).

Molecular Structure Analysis

The molecular structure of pyrimidin-amine derivatives reveals significant interactions between various functional groups, facilitating a deeper understanding of their chemical behavior. Single-crystal X-ray crystallography has been utilized to determine the geometric parameters and confirm the theoretical physical and chemical properties calculations, providing insight into the biological activity against specific targets (Titi et al., 2020).

Chemical Reactions and Properties

The reactivity of pyrimidin-amine derivatives can vary significantly based on their structure. For example, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols under acid-catalyzed conditions leads to the formation of pyrrolidin-1-yl derivatives, showcasing their potential for creating diverse chemical structures (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of pyrimidin-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies have shown that these compounds can form stable crystalline structures with specific molecular packing, which could influence their reactivity and interaction with other molecules (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the application of pyrimidin-amine derivatives. For example, the electrophilic and nucleophilic sites within the molecule can be explored for targeted reactions, leading to the synthesis of complex molecules for pharmaceutical applications (Dorokhov et al., 1990).

properties

IUPAC Name

N-[1-(3-methylpyridin-2-yl)propan-2-yl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4/c1-9-4-3-6-18-11(9)8-10(2)20-13-19-7-5-12(21-13)14(15,16)17/h3-7,10H,8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGKYMHNJRSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

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